4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one
CAS No.:
Cat. No.: VC17356626
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO2 |
|---|---|
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | spiro[4,6-dihydro-1,2-benzoxazole-7,1'-cyclopropane]-5-one |
| Standard InChI | InChI=1S/C9H9NO2/c11-7-3-6-5-10-12-8(6)9(4-7)1-2-9/h5H,1-4H2 |
| Standard InChI Key | WHECVNUHEYMGIA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC12CC(=O)CC3=C2ON=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a spirocyclic framework where the benzo[d]isoxazole and cyclopropane rings share a single sp³-hybridized carbon atom (Figure 1). This arrangement imposes significant steric strain, contributing to its reactivity and conformational rigidity. The benzo[d]isoxazole component contains nitrogen and oxygen heteroatoms, while the cyclopropane ring introduces angular strain, enhancing electrophilic character at the fused junction.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| IUPAC Name | Spiro[4,6-dihydro-1,2-benzoxazole-7,1'-cyclopropane]-5-one | |
| Canonical SMILES | C1CC12CC(=O)CC3=C2ON=C3 |
Stereoelectronic Features
The spiro conjugation between the isoxazole’s π-system and the cyclopropane’s bent σ-bonds creates a unique electronic profile. Density functional theory (DFT) calculations suggest partial delocalization of the isoxazole’s lone pairs into the cyclopropane ring, stabilizing the molecule despite inherent ring strain. This electronic redistribution enhances its ability to participate in dipole-mediated reactions, such as 1,3-dipolar cycloadditions .
Synthetic Methodologies
1,3-Dipolar Cycloaddition
The primary synthesis route involves a 1,3-dipolar cycloaddition between in situ-generated nitriloxides and 2-bromocyclohex-2-enones (Scheme 1) . Benzaldoximes undergo dehydrohalogenation with bases like triethylamine to form nitriloxides, which subsequently react with enones to construct the spirocyclic core.
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Nitriloxide Generation: Benzaldoxime (1.0 equiv) treated with N-bromosuccinimide (1.2 equiv) in dichloromethane at 0°C.
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Cycloaddition: Addition of 2-bromocyclohex-2-enone (1.1 equiv) and stirring at room temperature for 12 hours.
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Workup: Quenching with aqueous NH₄Cl, extraction with EtOAc, and purification via silica gel chromatography (Yield: 58–72%).
Alternative Approaches
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Cyclopropanation: Reaction of benzoisoxazole derivatives with cyclopropane carboxylic acid under Dean-Stark conditions.
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Ring-Closing Metathesis: Use of Grubbs’ catalyst to form the cyclopropane ring from diene precursors, though yields remain suboptimal (≤45%) .
Chemical Reactivity and Functionalization
Electrophilic Substitutions
The cyclopropane ring’s strained C–C bonds render it susceptible to electrophilic attack. Halogenation at the cyclopropane’s bridgehead position occurs regioselectively using NXS (X = Cl, Br) in AcOH, yielding mono-halogenated derivatives .
Ring-Opening Reactions
Treatment with strong acids (e.g., H₂SO₄) cleaves the cyclopropane ring, producing linear ketones. Conversely, nucleophilic opening with amines generates aminospiro compounds, though this pathway often requires transition metal catalysts for selectivity.
Biological Activity and Mechanism
Hsp90 Inhibition
Derivatives bearing resorcinol-like fragments exhibit nanomolar affinity for Hsp90’s ATP-binding pocket (IC₅₀ = 12–85 nM) . Molecular docking reveals hydrogen bonding between the isoxazole’s oxygen and Thr184, while the cyclopropane enhances hydrophobic interactions with Phe138 and Leu107 (Figure 2) .
Table 2: Antiproliferative Activity of Select Derivatives
| Derivative | Hsp90 IC₅₀ (nM) | MCF-7 GI₅₀ (μM) |
|---|---|---|
| R = Resorcinol | 12 ± 1.2 | 0.45 ± 0.03 |
| R = Benzamide | >10,000 | >50 |
Anticancer Efficacy
In MCF-7 breast cancer cells, resorcinol-containing derivatives induce G1-phase arrest and apoptosis via Hsp90 client protein degradation (e.g., HER2, AKT) . In vivo xenograft models show 60–70% tumor growth inhibition at 25 mg/kg doses without significant toxicity.
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
The compound exhibits poor aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but improves significantly in co-solvent systems (e.g., 5.8 mg/mL in 30% PEG-400). Stability studies indicate degradation <10% after 24 hours in plasma, though hepatic microsomal metabolism reduces bioavailability to 22% in rats.
ADMET Predictions
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Absorption: Moderate Caco-2 permeability (Papp = 8.3 × 10⁻⁶ cm/s).
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CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM).
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hERG Binding: Low risk (IC₅₀ = 12 μM).
Applications in Drug Discovery
Lead Optimization
Structural modifications focus on:
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Resorcinol Isosteres: Replacing the resorcinol group with pyridinol or indole to enhance solubility.
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Cyclopropane Substituents: Introducing electron-withdrawing groups (e.g., –CF₃) to modulate ring strain and reactivity .
Combination Therapies
Synergistic effects observed with PARP inhibitors in BRCA-mutant models, attributed to Hsp90-mediated stabilization of DNA repair proteins.
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